![molecular formula C51H42ClNOP2Pd B1434927 氯代[(4,5-双(二苯基膦基)-9,9-二甲基氧杂蒽)-2-(2-氨基-1,1-联苯)]钯(II) CAS No. 1375325-77-1](/img/structure/B1434927.png)
氯代[(4,5-双(二苯基膦基)-9,9-二甲基氧杂蒽)-2-(2-氨基-1,1-联苯)]钯(II)
描述
Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II), also known as XantPhos-Pd-G2, is a compound with the empirical formula C51H42ClNOP2Pd . It is used as a catalyst suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .
Synthesis Analysis
The synthesis of this compound involves the use of 2-diphenylphosphinobiphenyl ether (compound 2) in a reaction vessel under argon protection . The reaction system is heated to 150°C with toluene solvent, trifluoromethanesulfonic acid, and acetone. After 16 hours, the system is cooled to room temperature, and the product is extracted, dried, and recrystallized to obtain the target compound .Molecular Structure Analysis
The molecular weight of this compound is 888.71 . The SMILES string representation isNc1ccccc1-c2ccccc2[Pd]Cl.CC3(C)c4cccc(P(c5ccccc5)c6ccccc6)c4Oc7c(cccc37)P(c8ccccc8)c9ccccc9 . Chemical Reactions Analysis
This compound is used as a catalyst in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .Physical And Chemical Properties Analysis
The compound is a solid and decomposes at 188-196°C . It is soluble in organic solvents .科学研究应用
-
Cross-Coupling Reactions
- This compound could potentially be used as a catalyst in cross-coupling reactions . These reactions are widely used in organic synthesis for creating carbon-carbon bonds, which is a key step in the synthesis of many pharmaceuticals, agrochemicals, and organic materials .
- The compound would be added to a solution of the reactants, where it would facilitate the coupling reaction .
- The outcome of these reactions is the formation of a new carbon-carbon bond, which can be quantified using various analytical techniques .
-
Buchwald-Hartwig Cross Coupling Reaction
- This compound could be used in the Buchwald-Hartwig cross coupling reaction . This reaction is used to form carbon-nitrogen bonds, which are key in the synthesis of many pharmaceuticals and biologically active compounds .
- The compound would be used as a catalyst, facilitating the coupling of an aryl halide with an amine .
- The outcome of this reaction is the formation of a new carbon-nitrogen bond .
-
Suzuki-Miyaura Coupling
- This compound could be used in the Suzuki-Miyaura coupling reaction . This reaction is used to form carbon-carbon bonds between two aryl groups .
- The compound would be used as a catalyst, facilitating the coupling of an aryl halide with a boronic acid .
- The outcome of this reaction is the formation of a new carbon-carbon bond between the two aryl groups .
-
Stille Coupling
- This compound could be used in the Stille coupling reaction . This reaction is used to form carbon-carbon bonds between an aryl halide and an organotin compound .
- The compound would be used as a catalyst, facilitating the coupling of the aryl halide with the organotin compound .
- The outcome of this reaction is the formation of a new carbon-carbon bond .
-
Sonogashira Coupling
- This compound could be used in the Sonogashira coupling reaction . This reaction is used to form carbon-carbon bonds between an aryl halide and an alkyne .
- The compound would be used as a catalyst, facilitating the coupling of the aryl halide with the alkyne .
- The outcome of this reaction is the formation of a new carbon-carbon bond .
-
Negishi Coupling
- This compound could be used in the Negishi coupling reaction . This reaction is used to form carbon-carbon bonds between an aryl halide and an organozinc compound .
- The compound would be used as a catalyst, facilitating the coupling of the aryl halide with the organozinc compound .
- The outcome of this reaction is the formation of a new carbon-carbon bond .
-
Hydrogenation Reactions
- In the field of organic chemistry, this compound could potentially be used as a catalyst in hydrogenation reactions . These reactions are used to add hydrogen to unsaturated organic compounds, such as alkenes and alkynes .
- The compound would be added to a solution of the reactant and hydrogen gas under pressure .
- The outcome of these reactions is the formation of a saturated organic compound .
-
C-H Activation
- This compound could be used in C-H activation reactions . This is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is any atom other than hydrogen) .
- The compound would be used as a catalyst, facilitating the activation of the C-H bond .
- The outcome of this reaction is the formation of a new carbon-X bond .
-
Oxidation Reactions
-
Reduction Reactions
-
Carbon Monoxide Coupling Reactions
- This compound could be used in carbon monoxide coupling reactions . These reactions are used to form larger organic compounds from smaller ones using carbon monoxide .
- The compound would be used as a catalyst, facilitating the coupling of the reactants with carbon monoxide .
- The outcome of this reaction is the formation of a larger organic compound .
-
Allylic Alkylation
安全和危害
属性
IUPAC Name |
chloropalladium(1+);(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;2-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32OP2.C12H10N.ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEFBQZYGQRYRN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H42ClNOP2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II) | |
CAS RN |
1375325-77-1 | |
| Record name | [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]diphenylphosphine-κP]palladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375325-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



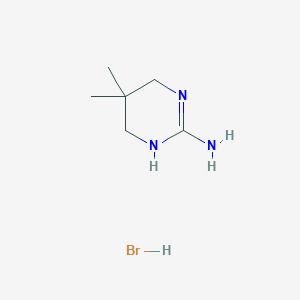
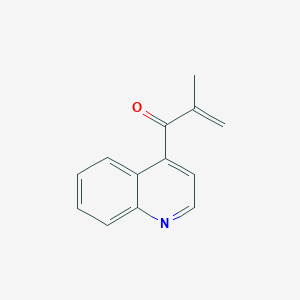
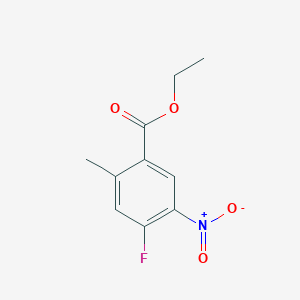
![N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride](/img/structure/B1434849.png)
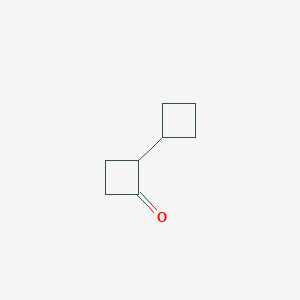
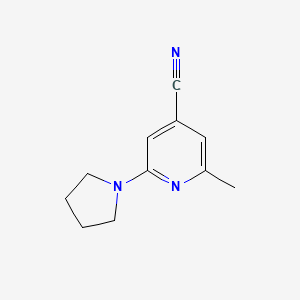
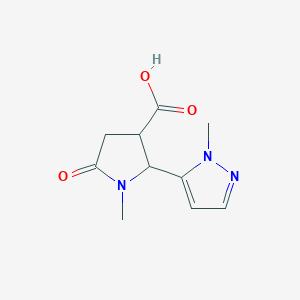
![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)
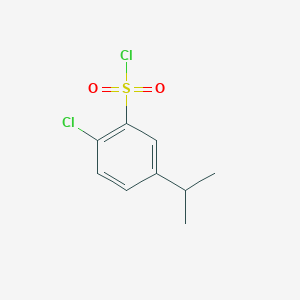
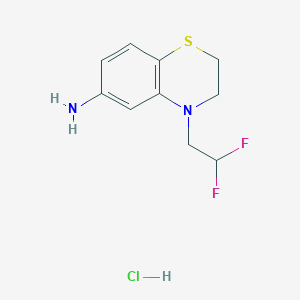
![2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride](/img/structure/B1434862.png)
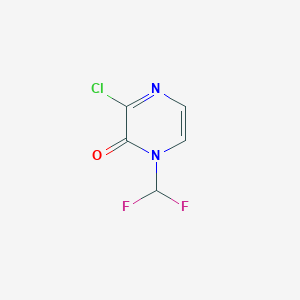
![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)
